molecular formula C25H23N3O5S2 B2837334 ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865248-06-2

ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2837334
CAS No.: 865248-06-2
M. Wt: 509.6
InChI Key: JWHHYOKTLQAOBU-RFBIWTDZSA-N
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Description

Molecular Structure and Key Features The compound, with the molecular formula C₂₅H₂₃N₃O₅S₂ (molecular weight: 509.59 g/mol), features a benzothiazole core substituted at position 6 with a sulfamoyl group (-SO₂NH₂) and at position 2 with a (4-benzylbenzoyl)imino moiety. The ethyl acetate ester at position 3 enhances solubility in organic solvents.

For example, benzothiazoles are often functionalized through reactions with bromoacetate esters (e.g., ethyl bromocyanoacetate) under reflux conditions in acetone, yielding substituted products in good yields (65–80%) . Characterization typically employs ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry to confirm substituent positions and stereochemistry .

Potential Applications The sulfamoyl group suggests pharmacological relevance, possibly as an enzyme inhibitor, while the lipophilic 4-benzylbenzoyl group may enhance membrane permeability. Structural analogs, such as sulfonylurea herbicides (e.g., metsulfuron-methyl), highlight the role of sulfonamide groups in bioactivity .

Properties

IUPAC Name

ethyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-2-33-23(29)16-28-21-13-12-20(35(26,31)32)15-22(21)34-25(28)27-24(30)19-10-8-18(9-11-19)14-17-6-4-3-5-7-17/h3-13,15H,2,14,16H2,1H3,(H2,26,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHHYOKTLQAOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the sulfonamide group, and the final esterification to form the ethyl acetate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Substituent Analysis and Functional Groups

The table below compares key structural and functional attributes:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound Benzothiazole 6-SO₂NH₂, 2-(4-benzylbenzoyl)imino (Z) 509.59 Drug candidates, enzyme inhibition
Ethyl 2-(2-indolylbenzothiazolyl)acetate Benzothiazole 2-Indole, 3-ethyl cyanoacetate ~380 (estimated) Synthetic intermediates
Metsulfuron-methyl Benzoate-triazine 2-Sulfonylurea, 4-methoxy-6-methyl triazine 381.37 Herbicide
2-Hydroxy-4-substituted benzothiazolyl-azo Benzothiazole-azo Azo group, hydroxybenzoic acid ~350–400 Dyes, analytical ligands

Key Observations :

  • Sulfamoyl vs. Sulfonylurea : The target compound’s sulfamoyl group (-SO₂NH₂) differs from sulfonylurea herbicides (e.g., metsulfuron-methyl), which feature a sulfonylurea bridge (-SO₂NHC(O)NH-) linked to a triazine ring. This structural distinction likely alters target specificity, with sulfamoyl groups favoring hydrogen-bonding interactions in enzymes .
  • Ethyl Acetate Ester: Similar to ethyl bromocyanoacetate-derived analogs (), this group improves solubility but may require hydrolysis in vivo for activation .

Spectroscopic and Physicochemical Properties

  • pKa Values: For sulfamoyl-containing compounds, the acidic protons (e.g., -SO₂NH₂, pKa ~1–3) and phenolic/carboxylic groups (pKa ~4–6 in ) influence solubility and reactivity. The target compound’s sulfamoyl group may exhibit similar acidity, favoring ionized forms in physiological conditions .
  • Stereochemistry: The Z-configuration of the imino group can be confirmed via ¹H NMR coupling constants or X-ray crystallography, though the latter requires high-quality crystals refined using programs like SHELXL .

Biological Activity

Ethyl 2-[(2Z)-2-[(4-benzylbenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzothiazole moiety, a sulfonamide group, and an ester functional group. Its molecular formula is C21H22N4O3SC_{21}H_{22}N_4O_3S with a molecular weight of approximately 398.49 g/mol.

This compound exhibits several biological activities through various mechanisms:

  • Inhibition of Complement System : The compound has been shown to inhibit the complement system, which is crucial in immune response and inflammation. This inhibition may be beneficial in treating complement-mediated disorders such as autoimmune diseases and certain inflammatory conditions .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. The presence of the benzothiazole ring is often associated with antimicrobial activity due to its ability to disrupt microbial cell functions .
  • Anticancer Potential : Research indicates that compounds with similar structures have shown cytotoxic effects on cancer cell lines. The sulfonamide group may contribute to this activity by interfering with cellular processes critical for cancer cell survival .

Case Studies

  • Complement-Mediated Disorders : A study demonstrated that derivatives of this compound effectively reduced inflammation in animal models of complement-mediated diseases. The results indicated a significant decrease in serum levels of inflammatory markers following treatment with the compound .
  • Antimicrobial Efficacy : In vitro studies revealed that this compound exhibited potent activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .
  • Cytotoxicity in Cancer Cells : Research involving various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, highlighting its potential as an anticancer agent .

Data Table

Biological ActivityMechanism of ActionReference
Inhibition of Complement SystemReduces inflammatory markers
Antimicrobial ActivityDisrupts microbial cell functions
Anticancer PotentialInduces apoptosis in cancer cells

Q & A

Q. Table 1: Substituent Effects on Bioactivity

Substituent PositionFunctional GroupAntimicrobial IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)
6-position-SO₂NH₂12.3 ± 1.2>50
6-position-SO₂Me25.6 ± 2.118.7 ± 1.5
4-Benzylbenzoyl-CO-C₆H₄-Ph8.9 ± 0.910.4 ± 1.1

Q. Table 2: Optimal Reaction Conditions for Sulfamoylation

ParameterOptimal ValueImpact on Yield/Purity
Temperature10°CMinimizes over-sulfonation
SolventTHFEnhances reagent solubility
SO₂Cl₂ Equivalents1.2Balances reactivity/side reactions

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